N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide
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Overview
Description
N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and fluorine atoms in the phenyl ring imparts unique chemical properties to this compound, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide typically involves the reaction of 3-bromo-2-fluoroaniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: Researchers use the compound to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes, leading to cell death . In cancer research, it may interfere with signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-fluorophenyl)pyridine-2-carboxamide
- N-(3-bromo-2-chlorophenyl)pyridine-2-carboxamide
- N-(3-bromo-2-methylphenyl)pyridine-2-carboxamide
Uniqueness
N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide is unique due to the presence of both bromine and fluorine atoms in the phenyl ring. This combination imparts distinct electronic and steric properties, enhancing its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H8BrFN2O |
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Molecular Weight |
295.11 g/mol |
IUPAC Name |
N-(3-bromo-2-fluorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8BrFN2O/c13-8-4-3-6-9(11(8)14)16-12(17)10-5-1-2-7-15-10/h1-7H,(H,16,17) |
InChI Key |
QSYMQWOYNIAROH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C(=CC=C2)Br)F |
Origin of Product |
United States |
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